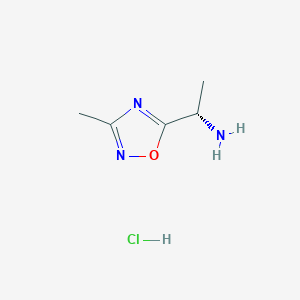
(S)-1-(3-Methyl-1,2,4-oxadiazol-5-YL)ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(3-Methyl-1,2,4-oxadiazol-5-YL)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(3-Methyl-1,2,4-oxadiazol-5-YL)ethan-1-amine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the amine group. Common synthetic routes may include:
- Cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
- Use of reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate ring closure.
Industrial Production Methods: Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
- Continuous flow chemistry techniques.
- Use of catalysts to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-1-(3-Methyl-1,2,4-oxadiazol-5-YL)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to oxadiazole N-oxides using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reduction of the oxadiazole ring to form amines or other derivatives.
Substitution: Nucleophilic substitution reactions where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
- Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
- Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
- Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH3CN).
Major Products:
- Oxadiazole N-oxides.
- Reduced amine derivatives.
- Substituted oxadiazole compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (S)-1-(3-Methyl-1,2,4-oxadiazol-5-YL)ethan-1-amine hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
- Binding to active sites of enzymes, inhibiting or activating their function.
- Interacting with cellular receptors, triggering signaling cascades.
Vergleich Mit ähnlichen Verbindungen
- 1,2,4-Oxadiazole derivatives with different substituents.
- Other heterocyclic amines with similar structural features.
Comparison:
Uniqueness: (S)-1-(3-Methyl-1,2,4-oxadiazol-5-YL)ethan-1-amine hydrochloride may exhibit unique properties due to the specific arrangement of its functional groups, affecting its reactivity and biological activity.
Advantages: Compared to other oxadiazole derivatives, it might offer improved stability, solubility, or selectivity in its applications.
Eigenschaften
Molekularformel |
C5H10ClN3O |
|---|---|
Molekulargewicht |
163.60 g/mol |
IUPAC-Name |
(1S)-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C5H9N3O.ClH/c1-3(6)5-7-4(2)8-9-5;/h3H,6H2,1-2H3;1H/t3-;/m0./s1 |
InChI-Schlüssel |
VLOVDCIPZJBYDP-DFWYDOINSA-N |
Isomerische SMILES |
CC1=NOC(=N1)[C@H](C)N.Cl |
Kanonische SMILES |
CC1=NOC(=N1)C(C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


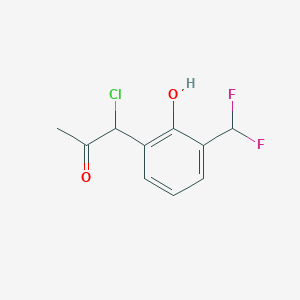

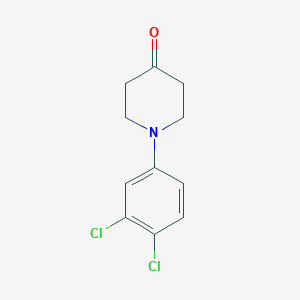



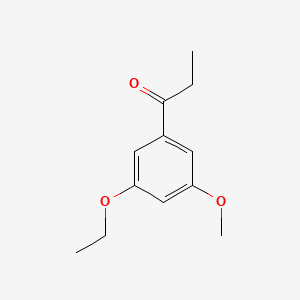

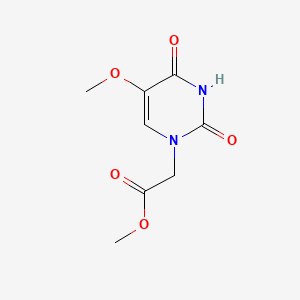
![((2R,3S,4S)-4-Acetoxy-3-fluoro-5-(4-oxo-4,5-dihydro-1H-imidazo[4,5-C]pyridin-1-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14041504.png)

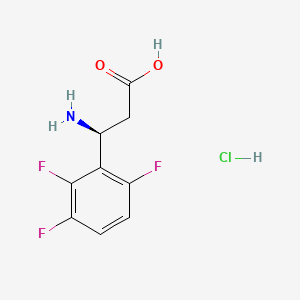
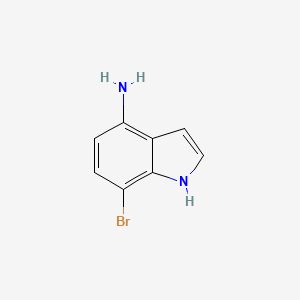
![6-(3-chloro-5-fluorophenyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14041533.png)
